Cas no 2171992-41-7 (2-cyclopropyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid)
L'acido 2-ciclopropil-2-{2-({(9H-fluoren-9-il)metossicarbonil}ammino)-2-metilbutanamidoossi}acetico è un composto organico complesso utilizzato principalmente nella sintesi peptidica e nella chimica combinatoria. La presenza del gruppo Fmoc (9-fluorenilmetossicarbonile) conferisce una protezione temporanea ai gruppi amminici, facilitando reazioni selettive in condizioni standard. La struttura ciclopropilica e la catena butanamidica ottimizzano la stabilità sterica e la solubilità in solventi organici polari. Questo derivato è particolarmente utile nella preparazione di peptidi modificati o coniugati, grazie alla sua reattività controllata e alla facilità di rimozione del gruppo protettivo in condizioni basiche blande. La sua purezza e selettività lo rendono adatto per applicazioni in ricerca farmaceutica e sviluppo di farmaci peptidici.

2171992-41-7 structure
Nome del prodotto:2-cyclopropyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid
2-cyclopropyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-cyclopropyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid
- 2171992-41-7
- 2-cyclopropyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid
- EN300-1546739
-
- Inchi: 1S/C25H28N2O6/c1-3-25(2,23(30)27-33-21(22(28)29)15-12-13-15)26-24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,3,12-14H2,1-2H3,(H,26,31)(H,27,30)(H,28,29)
- Chiave InChI: DIURYKUCVFGWQN-UHFFFAOYSA-N
- Sorrisi: O(C(C(=O)O)C1CC1)NC(C(C)(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Proprietà calcolate
- Massa esatta: 452.19473662g/mol
- Massa monoisotopica: 452.19473662g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 33
- Conta legami ruotabili: 10
- Complessità: 718
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 114Ų
2-cyclopropyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1546739-1.0g |
2-cyclopropyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid |
2171992-41-7 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1546739-10.0g |
2-cyclopropyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid |
2171992-41-7 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1546739-1000mg |
2-cyclopropyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid |
2171992-41-7 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1546739-0.5g |
2-cyclopropyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid |
2171992-41-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1546739-2.5g |
2-cyclopropyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid |
2171992-41-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1546739-5.0g |
2-cyclopropyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid |
2171992-41-7 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1546739-100mg |
2-cyclopropyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid |
2171992-41-7 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1546739-0.1g |
2-cyclopropyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid |
2171992-41-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1546739-250mg |
2-cyclopropyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid |
2171992-41-7 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1546739-50mg |
2-cyclopropyl-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid |
2171992-41-7 | 50mg |
$2829.0 | 2023-09-25 |
2-cyclopropyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid Letteratura correlata
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
3. Back matter
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
2171992-41-7 (2-cyclopropyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid) Prodotti correlati
- 930303-58-5(2-(Di-tert-butoxycarbonyl)amino-thiazole-4-carboxylic acid ethyl ester)
- 62627-10-5(3-Pyridinecarboxylic acid, 2-(2,4-dimethylphenoxy)-)
- 18670-38-7(Butanedioic acid, 1,4-bis[2-[(phenylamino)thioxomethyl]hydrazide])
- 2171393-62-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpropanamidooxolane-3-carboxylic acid)
- 1448033-16-6(5-3-(cyclohexanesulfonyl)azetidine-1-carbonyl-1,2-oxazole)
- 1012480-95-3(N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide)
- 2227715-73-1((2S)-1-(1-ethyl-1H-imidazol-2-yl)propan-2-ol)
- 64034-95-3(Methyl 6-(1-hydroxyethyl)-3-methyl-4-phenylpicolinate)
- 2228375-49-1(tert-butyl 4-[(hydroxyamino)methyl]-1H-imidazole-1-carboxylate)
- 4376-23-2(hex-3-en-2-one)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
